Cas no 137766-76-8 ((2r)-2-phenylpiperazine)

(2R)-2-Phenylpiperazine is a chiral piperazine derivative characterized by its stereospecific (R)-configuration at the 2-position. This compound serves as a valuable intermediate in pharmaceutical synthesis, particularly for the development of enantiomerically pure active ingredients. Its rigid phenyl-substituted piperazine scaffold offers structural versatility for modulating receptor binding affinity and selectivity in medicinal chemistry applications. The (R)-enantiomer is often preferred for its distinct pharmacological profile compared to its (S)-counterpart. Key advantages include high chiral purity, stability under standard storage conditions, and compatibility with diverse functionalization reactions. It is commonly employed in the synthesis of CNS-targeting agents, where stereochemistry critically influences biological activity.
(2r)-2-phenylpiperazine structure
(2r)-2-phenylpiperazine structure
Product Name:(2r)-2-phenylpiperazine
CAS No:137766-76-8
MF:C10H14N2
MW:162.231562137604
MDL:MFCD07367782
CID:1246188
PubChem ID:1514413
Update Time:2025-10-28

(2r)-2-phenylpiperazine Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-Phenylpiperazine
    • AB31252
    • AC1LTTGX
    • SureCN1639225
    • (R)-2-phenylpiperazine
    • (R)-2-PHENYL-PIPERAZINE
    • PIPERAZINE, 2-PHENYL-, (2R)-
    • (2R)-2-Phenyl-piperazine
    • AKOS006285316
    • RIMRLBGNCLMSNH-JTQLQIEISA-N
    • DB-200475
    • Piperazine, 2-phenyl-, (R)-
    • CS-0055475
    • SCHEMBL1639225
    • 137766-76-8
    • P10438
    • (2r)-2-phenylpiperazine
    • MDL: MFCD07367782
    • Inchi: 1S/C10H14N2/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-12H,6-8H2/t10-/m0/s1
    • InChI Key: RIMRLBGNCLMSNH-JTQLQIEISA-N
    • SMILES: N1CCNC[C@H]1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 162.11582
  • Monoisotopic Mass: 162.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 24.1Ų

Experimental Properties

  • PSA: 24.06

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(2r)-2-phenylpiperazine Suppliers

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(CAS:137766-76-8)(2r)-2-phenylpiperazine
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:32
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Additional information on (2r)-2-phenylpiperazine

Professional Introduction to (2R)-2-phenylpiperazine and CAS No. 137766-76-8

(2R)-2-phenylpiperazine (CAS No. 137766-76-8) is a significant compound in the field of pharmaceutical chemistry and has garnered considerable attention due to its unique structural and pharmacological properties. This compound belongs to the piperazine class, which is widely recognized for its role in the development of various therapeutic agents. The specific stereochemistry of (2R)-2-phenylpiperazine, denoted by the (R) configuration at the 2-position, contributes to its distinct pharmacokinetic and pharmacodynamic characteristics, making it a subject of extensive research in medicinal chemistry.

The CAS registry number 137766-76-8 provides a unique identifier for this chemical entity, ensuring accurate classification and communication within the scientific community. This numbering system is crucial for distinguishing between different chemical compounds, especially those with similar names but varying structures or stereochemistries. The systematic naming convention (2R)-2-phenylpiperazine adheres to the IUPAC rules, which is essential for maintaining consistency and precision in chemical nomenclature.

In recent years, (2R)-2-phenylpiperazine has been studied for its potential applications in the development of novel pharmaceuticals. Its molecular structure, featuring a phenyl ring attached to a piperazine backbone, makes it a versatile scaffold for drug design. The presence of the (R) configuration at the 2-position influences its interactions with biological targets, which is critical for achieving desired therapeutic effects.

One of the most compelling aspects of (2R)-2-phenylpiperazine is its role as a precursor in synthesizing more complex pharmacophores. Researchers have explored its utility in creating derivatives with enhanced binding affinity and selectivity for specific biological receptors. For instance, modifications to the phenyl ring or the piperazine moiety have led to compounds with potential applications in treating neurological disorders, such as depression and anxiety.

The pharmacological profile of (2R)-2-phenylpiperazine has been extensively investigated in preclinical studies. These studies have revealed its potential as an intermediate in developing drugs that modulate neurotransmitter systems. Specifically, its interaction with serotonin receptors has been a focal point of research, given the importance of serotonin in regulating mood and behavior. The compound's ability to selectively bind to certain serotonin receptors without causing adverse effects has made it an attractive candidate for further development.

Recent advancements in computational chemistry have also contributed to a deeper understanding of (2R)-2-phenylpiperazine's behavior. Molecular modeling techniques have allowed researchers to predict how this compound interacts with biological targets at an atomic level. These insights have been invaluable in designing derivatives with improved pharmacological properties. Additionally, high-throughput screening methods have been employed to identify new analogs of (2R)-2-phenylpiperazine with enhanced efficacy and reduced toxicity.

The synthesis of (2R)-2-phenylpiperazine involves multi-step organic reactions that require precise control over reaction conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes. Catalytic techniques, such as asymmetric hydrogenation, have been particularly useful in achieving high enantiomeric purity, which is essential for pharmaceutical applications. These synthetic advancements not only improve yield but also reduce environmental impact by minimizing waste generation.

In conclusion, (2R)-2-phenylpiperazine (CAS No. 137766-76-8) represents a significant compound in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its role as a building block for more complex drugs underscores its importance in medicinal chemistry. As research continues to uncover new insights into its pharmacological properties, this compound is likely to remain a key focus for drug development efforts aimed at addressing various neurological and psychiatric disorders.

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(CAS:137766-76-8)(2r)-2-phenylpiperazine
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Purity:99%
Quantity:1g
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